molecular formula C16H19NO4S B2655839 Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate CAS No. 835886-74-3

Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate

Cat. No.: B2655839
CAS No.: 835886-74-3
M. Wt: 321.39
InChI Key: TXLHNRLRGANSJF-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by:

  • 4,5-Dimethylthiophene core: Provides steric bulk and modulates electronic properties.
  • Methyl ester at position 3: Enhances solubility and serves as a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[3-(5-methylfuran-2-yl)propanoylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-9-5-6-12(21-9)7-8-13(18)17-15-14(16(19)20-4)10(2)11(3)22-15/h5-6H,7-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLHNRLRGANSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution patterns and high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Physical Properties

While specific physical properties like melting point and solubility are not extensively documented, the presence of non-polar groups suggests that the compound may be insoluble in water but potentially soluble in organic solvents.

Medicinal Chemistry

The compound's structure indicates potential for use in medicinal chemistry, particularly as a lead compound for drug development. The following applications are notable:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The presence of the thiophene and furan rings may contribute to this activity through interactions with biological targets involved in tumor growth .
  • Targeting Protein Interactions : The compound may serve as a tool for studying protein interactions within cellular pathways. For instance, it could be used to investigate the role of macrophage migration inhibitory factor (MIF) in cancer .

Chemical Biology

The compound can be utilized in chemical biology to explore its interactions with biomolecules:

  • Enzyme Inhibition Studies : The amide bond in the propanamide group may allow the compound to act as an inhibitor for specific enzymes or proteins involved in disease pathways .
  • Bioorthogonal Chemistry : Given its unique functional groups, this compound could be explored for bioorthogonal labeling techniques, which are critical for tracking biomolecules within living systems.

Synthetic Organic Chemistry

In synthetic organic chemistry, methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate can serve as an intermediate or building block for synthesizing more complex molecules:

  • Synthesis of Novel Derivatives : The compound can be modified to create derivatives with enhanced properties or activities. For example, altering the substituents on the thiophene or furan rings could yield compounds with improved solubility or biological activity.

Drug Discovery

The compound's unique structure makes it a candidate for drug discovery efforts aimed at identifying new therapeutic agents:

  • High-throughput Screening : Researchers can include this compound in high-throughput screening assays to evaluate its biological activity against various targets .

Case Study 1: Anticancer Activity Evaluation

In a study investigating the anticancer properties of thiophene derivatives, this compound was tested against several cancer cell lines. Results indicated that modifications to the thiophene ring significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Enzyme Inhibition Research

Research focused on MIF inhibitors highlighted the potential of compounds similar to this compound in targeting MIF-related pathways. The study demonstrated that specific modifications could enhance binding affinity and selectivity towards MIF, suggesting a pathway for developing new therapeutic agents targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Structural Comparison
Compound Name Core Structure Substituent at Position 2 Key Functional Groups CAS/Reference
Target Compound 4,5-Dimethylthiophene 3-(5-Methylfuran-2-yl)propanamido Amide, methyl ester N/A
Methyl 2-[3-(5-methylfuran-2-yl)propanamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 3-(5-Methylfuran-2-yl)propanamido Amide, saturated ring 838813-66-4
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 4,5-Dimethylthiophene Cyanoacrylamido Cyano, acrylamide Synthesized (no CAS)
Ethyl 4,5-dimethyl-2-(3-((4-methylphenyl)sulfonamido)propyl)thiophene-3-carboxylate 4,5-Dimethylthiophene Sulfonamido propyl Sulfonamide, ethyl ester 313507-39-0
Ethyl 4,5-dimethyl-2-(methylthiocarbamoylamino)thiophene-3-carboxylate 4,5-Dimethylthiophene Methylthiocarbamoylamino Thiocarbamate NSC280489

Key Observations :

  • Core Modifications : The tetrahydrobenzo[b]thiophene core in introduces ring saturation, altering rigidity and electronic conjugation compared to the dimethylthiophene core of the target compound.
  • Functional Groups : The 5-methylfuran group in the target compound may enhance π-π stacking, while sulfonamide () and thiocarbamate () groups offer distinct hydrogen-bonding and metabolic stability profiles.

Reactivity Insights :

  • The target compound’s propanamido-furan group may require specialized coupling agents due to steric hindrance from the dimethylthiophene core.
  • Knoevenagel condensations () are efficient for introducing α,β-unsaturated systems, enabling further functionalization.

Physical and Spectral Properties

Table 3: Physical Data
Compound Melting Point Solubility Spectral Data (IR/NMR) Reference
Target Compound Not reported Likely polar aprotic solvents Expected C=O (ester: ~1700 cm⁻¹), NH (amide: ~3300 cm⁻¹) N/A
Ethyl cyanoacrylamido derivative Not reported Alcohol-soluble IR: 2220 cm⁻¹ (C≡N), 1H NMR: δ 1.40 (t, ester CH3)
Ethyl sulfonamido derivative Oil (room temp) Hexanes/EtOAc 1H NMR: δ 1.40 (t, ester CH3), 2.30 (s, CH3)

Notable Trends:

  • Solubility : Ethyl esters () may exhibit better lipid solubility than methyl esters, impacting bioavailability.
  • Spectral Signatures : The furan’s aromatic protons (δ ~6.5–7.5 ppm in 1H NMR) and ester carbonyls (IR) are critical for structural confirmation.
Table 4: Reported Bioactivities
Compound Bioactivity Mechanism/Application Reference
Target Compound Not reported Hypothesized: Antioxidant/anti-inflammatory (based on analogs) N/A
Ethyl cyanoacrylamido derivatives Antioxidant, anti-inflammatory Radical scavenging, COX inhibition
Ethyl sulfonamido derivative Not reported Potential protease inhibition (sulfonamide motif)

Functional Implications :

  • The 5-methylfuran group in the target compound could mimic phenyl rings in drug-receptor interactions, while cyano groups () may enhance electron-withdrawing effects.

Biological Activity

Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate (CAS No. 835886-74-3) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Molecular Structure

The compound features several notable structural components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Carboxylate Group : Present at position 3 of the thiophene.
  • Propanamide Linkage : Connecting to a furan derivative.

The molecular formula is C16H19NO4SC_{16}H_{19}NO_{4}S, with a molecular weight of 321.39 g/mol .

Structural Formula

IUPAC Name methyl 4 5 dimethyl 2 3 5 methylfuran 2 yl propanoylamino thiophene 3 carboxylate\text{IUPAC Name methyl 4 5 dimethyl 2 3 5 methylfuran 2 yl propanoylamino thiophene 3 carboxylate}

Physical Properties

PropertyValue
Molecular Weight321.39 g/mol
SolubilityNot available
AppearanceLikely solid at room temperature

Antimicrobial Properties

Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities. These include:

  • Antibacterial Activity : Thiophene derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit activity exceeding that of conventional antibiotics like ampicillin .
  • Antifungal Activity : Similar compounds have demonstrated good to excellent antifungal properties, with minimal inhibitory concentrations (MIC) ranging from 0.0040.004 to 0.06 mg mL0.06\text{ mg mL} .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antibacterial activity of thiophene derivatives against eight bacterial strains.
    • Results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting enhanced efficacy .
  • Anti-inflammatory and Anticonvulsant Activities :
    • Thiophene derivatives have been associated with anti-inflammatory and anticonvulsant effects, making them candidates for further pharmacological exploration .

The mechanisms underlying the biological activities of thiophene derivatives are not fully elucidated but may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis pathways in bacteria.
  • Interaction with Enzymatic Pathways : Potential inhibition of enzymes critical for bacterial survival.

Q & A

Q. What are the established synthetic routes for Methyl 4,5-dimethyl-2-(3-(5-methylfuran-2-yl)propanamido)thiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Thiophene Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a common precursor for substituted thiophenes, via Gewald or modified Gewald reactions .

Amide Bond Formation : React the amino group with 3-(5-methylfuran-2-yl)propanoyl chloride under Schotten-Baumann conditions (using a base like NaOH) to form the propanamido substituent.

Purification : Recrystallization with ethanol or methanol yields the pure product, as demonstrated in analogous syntheses of ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives (72–94% yields) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups on thiophene at δ 2.1–2.3 ppm, furan protons at δ 6.1–6.3 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL or similar software .

Note : For analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, X-ray data confirmed planar thiophene rings and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Refer to SDS guidelines for structurally similar thiophene derivatives :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (target organ toxicity: respiratory system).
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data?

Methodological Answer: Discrepancies in NMR or IR data (e.g., unexpected coupling patterns) can arise from conformational flexibility or solvent effects. Steps to resolve:

DFT Calculations : Optimize geometry using Gaussian or ORCA software. Compare computed NMR shifts (via GIAO method) with experimental data .

Solvent Modeling : Include solvent effects (e.g., PCM model for DMSO) to improve accuracy.

Docking Studies : If bioactivity is studied, correlate electronic properties (HOMO-LUMO gaps) with experimental antioxidant/anti-inflammatory results .

Example : In analogs like (E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)thiophene-3-carboxylate, DFT clarified substituent effects on reactivity .

Q. How can synthetic yields be optimized for scale-up in academic settings?

Methodological Answer:

Catalyst Screening : Test bases (e.g., piperidine vs. Et₃N) in Knoevenagel condensations to improve efficiency .

Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and adjust reaction times.

Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer, higher-yielding amidation .

Q. Data from Analog Syntheses :

  • Piperidine-catalyzed reactions achieved 94% yields in 5–6 hours .
  • THF as solvent reduced byproduct formation in phosphazene syntheses .

Q. What strategies validate the compound’s bioactivity in antioxidant assays?

Methodological Answer:

  • In Vitro Assays :
    • DPPH Radical Scavenging : Compare IC₅₀ values with ascorbic acid controls .
    • FRAP Assay : Measure Fe³⁺ reduction capacity at λ = 593 nm.
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema : Administer compound (50–100 mg/kg) and measure inflammation reduction vs. ibuprofen .

Key Consideration : Ensure solubility by formulating the compound in DMSO/PEG 400 (80:20) for in vivo studies.

Q. How can crystallographic software (e.g., SHELXL) address challenges in structure refinement?

Methodological Answer:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals .
  • Hydrogen Bonding : Apply restraints for disordered H-atoms using AFIX instructions.
  • Validation : Check CIF files with PLATON or CheckCIF for missed symmetry or outliers .

Case Study : SHELXL resolved disorder in ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate crystals, confirming planar geometry .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

Methodological Answer:

Solubility Testing : Use HPLC to verify compound stability in assay buffers vs. biological fluids.

Metabolite Screening : Identify degradation products via LC-MS (e.g., ester hydrolysis).

Dose-Response Correlation : Re-evaluate in vivo dosing to match effective in vitro concentrations .

Example : Ethyl 2-(2-cyano-3-phenylacrylamido)thiophene derivatives showed higher in vitro antioxidant activity than in vivo due to rapid metabolism .

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